8-Quinolinol, phosphate (salt)

Thermal Stability Material Science Ionic Liquid

8-Quinolinol, phosphate (salt) is a 1:1 salt of 8-hydroxyquinoline and phosphoric acid, forming an ionic liquid precursor with the formula [HOQu][H2PO4]. While sharing the metal-chelating 8-quinolinol core with its widely used free base (CAS 148-24-3), the phosphate counterion fundamentally alters its physicochemical profile.

Molecular Formula C9H10NO5P
Molecular Weight 243.15 g/mol
CAS No. 21288-28-8
Cat. No. B12685866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Quinolinol, phosphate (salt)
CAS21288-28-8
Molecular FormulaC9H10NO5P
Molecular Weight243.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=CC=C2.OP(=O)(O)O
InChIInChI=1S/C9H7NO.H3O4P/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h1-6,11H;(H3,1,2,3,4)
InChIKeyQTLGWYAJVCWZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Quinolinol, phosphate (salt) (CAS 21288-28-8): Technical Baseline for Scientific Procurement


8-Quinolinol, phosphate (salt) is a 1:1 salt of 8-hydroxyquinoline and phosphoric acid, forming an ionic liquid precursor with the formula [HOQu][H2PO4] [1]. While sharing the metal-chelating 8-quinolinol core with its widely used free base (CAS 148-24-3), the phosphate counterion fundamentally alters its physicochemical profile. The free base is a crystalline solid (mp ~76°C) with negligible water solubility (~0.6 mg/mL), whereas the phosphate salt exhibits a melting point of 451.15 K (178°C) [2] and behaves as a Brønsted-acidic ionic liquid with distinct solubility in polar organic solvents [1]. This transformation from a neutral, lipophilic solid to an ionic, hydrophilic liquid redefines its application space, making it particularly relevant for formulations requiring aqueous processability without the loss of the core chelation function.

Why 8-Quinolinol, phosphate (salt) Cannot Be Substituted by the Free Base or Other Simple Salts


Generic substitution with the cheaper 8-hydroxyquinoline free base or its hydrochloride/sulfate salts fails in applications where the phosphate anion is not a spectator but a functional participant. The free base is practically insoluble in water (1:1500), limiting its use in aqueous antimicrobial or metal-extraction formulations without organic co-solvents [1]. While the sulfate salt offers improved water solubility (100 mg/mL) , the phosphate salt provides a unique combination of water solubility, non-corrosive anion character, and the potential for synergistic antimicrobial action with phosphate condensates, as demonstrated in food preservation studies with oxine derivatives [2]. Crucially, for applications involving aluminum or magnesium alloy corrosion protection, the phosphate counterion is a well-known anionic corrosion inhibitor, offering a dual-function mechanism (metal chelation plus phosphate passivation) that cannot be replicated by chloride or sulfate salts.

8-Quinolinol, phosphate (salt): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Thermal Stability: Phosphate Salt vs. Free Base — A 102°C Melting Point Advantage

The phosphate salt exhibits dramatically higher thermal stability than the parent free base, quantified by melting point. This allows for high-temperature processing and applications where the free base would melt or sublime [1].

Thermal Stability Material Science Ionic Liquid

Aqueous Solubility Enhancement: Phosphate Salt vs. Free Base — From 'Practically Insoluble' to Processable

Salt formation with phosphoric acid overcomes the major formulation liability of 8-hydroxyquinoline: its extremely poor water solubility. While the free base is practically insoluble, the phosphate salt is readily soluble in water, enabling its use in aqueous antimicrobial and metal-extraction systems without organic co-solvents [1].

Solubility Formulation Aqueous Chemistry

Hydrolytic Stability of the Phosphate Ester Linkage: A Quantitative Comparison with the 6-Isomer Analog

The phosphate ester derivative of 8-hydroxyquinoline exhibits distinct hydrolytic behavior compared to its structural isomer, bis(6-hydroxyquinoline) phosphate. This difference in lability is quantified by rate constants, which is critical when the compound is used as a phosphorylating agent or prodrug [1].

Phosphodiester Chemistry DNA Models Hydrolytic Stability

Corrosion Inhibition: Metal Salt of 8-Quinolinol Provides Adhesion and Conductivity Gains Over Uncomplexed Ligand

Metal salts of 8-quinolinol are disclosed as superior corrosion inhibitors in adhesive compositions for semiconductor packaging, improving both adhesion and electrical conductivity [1]. This represents a functional differentiation from using the free 8-quinolinol ligand, which lacks the metal center necessary for forming a conductive, passivating film.

Corrosion Inhibition Adhesive Formulation Electronics Packaging

Synergistic Antimicrobial Action with Phosphate Condensates: A Unique Enhancement Not Observed with Sulfate or Chloride Salts

The antiseptic action of 8-quinolinol derivatives is specifically potentiated by phosphate condensates (e.g., Na₄B₂O₇), which act as synergists [1]. This synergy is a class-level property of the phosphate counterion and is not reported for hydrochloride or sulfate salts, making the phosphate salt a rational choice for preservative formulations.

Antimicrobial Synergy Food Preservation Oxine Derivatives

Optimal Procurement Scenarios for 8-Quinolinol, phosphate (salt) Based on Verified Evidence


Formulation of Aqueous Antimicrobial Preservatives for Food or Cosmetics

The compound is the preferred source of 8-quinolinol when aqueous solubility is non-negotiable. Unlike the water-insoluble free base, the phosphate salt dissolves readily, enabling homogeneous incorporation into water-based creams or solutions . Its synergistic action with phosphate-based additives can further enhance preservative efficacy, as shown in food model systems [1].

High-Temperature Industrial Processing or Hot-Melt Extrusion

With a melting point of 178°C, the phosphate salt can be processed at temperatures that would melt the free base (mp 76°C). This is critical for manufacturing processes like hot-melt extrusion of antimicrobial polymer blends, where maintaining a solid-state additive throughout the thermal cycle prevents phase separation and ensures uniform distribution [2].

Ionic Liquid-Based Metal Extraction or Catalysis in Polar Solvents

8-Quinolinol phosphate ([HOQu][H2PO4]) is a characterized Brønsted-acidic ionic liquid with measured solubility in lower alcohols [3]. Its temperature-sensitive solubility profile makes it suitable as a recyclable homogeneous catalyst or a metal-selective extraction medium in processes where the free base would partition poorly into an aqueous or alcoholic phase.

Electronics-Grade Corrosion Inhibitor for Semiconductor Packaging

The phosphate salt serves as an ideal precursor for generating metal-8-quinolinol complexes used as corrosion inhibitors in conductive adhesives [4]. The phosphate counterion is non-corrosive to aluminum and copper compared to chloride, and the resulting metal complex provides the dual function of corrosion passivation and electrical conductivity required for die-attach adhesives.

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